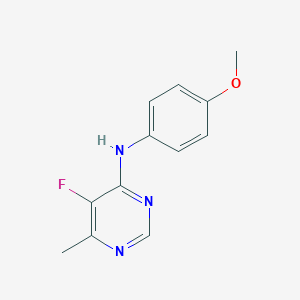
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine, also known as FMMP, is a pyrimidine derivative that has gained significant attention in scientific research due to its potential use in the development of new drugs. FMMP is a synthetic compound that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Mechanism of Action
The mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in DNA replication and repair. It has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has also been shown to inhibit the replication of the hepatitis C virus and the growth of bacteria such as Staphylococcus aureus and Escherichia coli.
Advantages and Limitations for Lab Experiments
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has several advantages for use in lab experiments. It is a synthetic compound, making it readily available for research purposes. It has also been shown to exhibit potent biological activity, making it a useful tool for studying various biological processes. However, the limitations of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine include its potential toxicity and the lack of information on its pharmacokinetics and pharmacodynamics.
Future Directions
There are several future directions for the research on 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. One area of interest is the development of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine-based drugs for the treatment of cancer, viral infections, and bacterial infections. Another area of interest is the use of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine as a fluorescent probe for the detection of DNA. Further studies are also needed to fully understand the mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine and its potential toxicity.
Synthesis Methods
The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine involves several steps, including the reaction between 4-methoxyaniline and ethyl acetoacetate to form 4-methoxyphenyl-3-oxobutanoate. This intermediate is then reacted with guanidine to produce 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine. The synthesis of 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been optimized by several researchers, resulting in high yields and purity of the product.
Scientific Research Applications
5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has been extensively studied for its potential use in the development of new drugs. It has been shown to exhibit anticancer, antiviral, and antibacterial properties, making it a promising candidate for the treatment of various diseases. 5-Fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine has also been studied for its potential use as a fluorescent probe for the detection of DNA.
properties
IUPAC Name |
5-fluoro-N-(4-methoxyphenyl)-6-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c1-8-11(13)12(15-7-14-8)16-9-3-5-10(17-2)6-4-9/h3-7H,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTOYHRFLOKAIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=N1)NC2=CC=C(C=C2)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

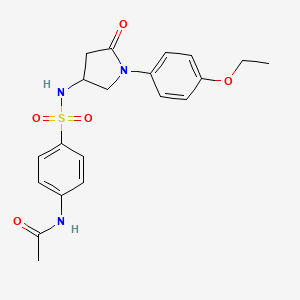
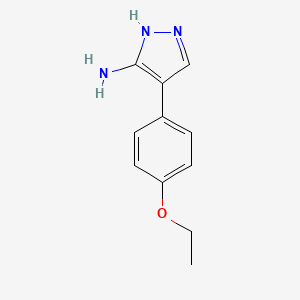
![N-(2,2-dimethoxyethyl)-N-methyl-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2707130.png)


![1,3-Bis[3-(4-cyanophenoxy)-4-methylphenyl]urea](/img/structure/B2707136.png)
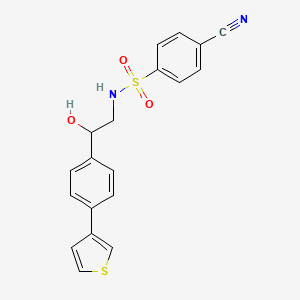
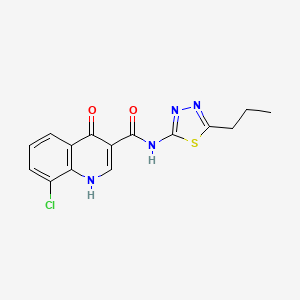
![N-Methyl-N-[[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-4-(trifluoromethyl)pyridin-2-amine](/img/structure/B2707140.png)
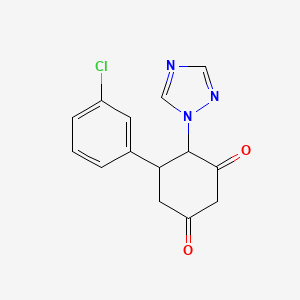
![3-[1-methyl-4-(trifluoromethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B2707143.png)
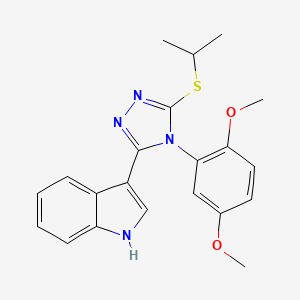
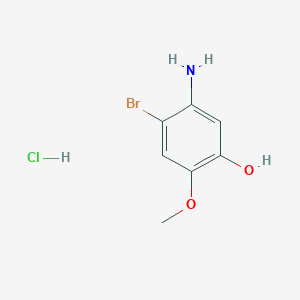
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2707147.png)